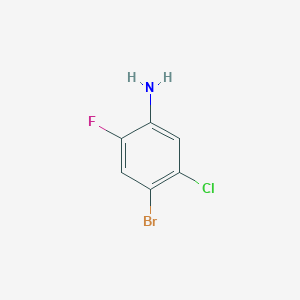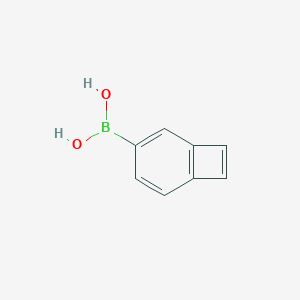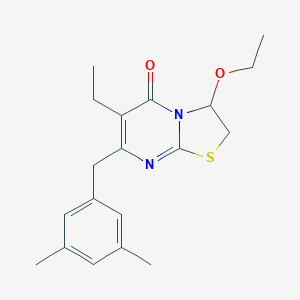
5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- is a heterocyclic compound that has gained significant attention in scientific research due to its diverse applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. The antiviral activity of the compound is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
Studies have shown that 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- can induce changes in the expression of various genes and proteins involved in cancer cell proliferation, apoptosis, and angiogenesis. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- is its potent anticancer and antiviral activity. The compound has been found to exhibit activity against a wide range of cancer cell lines and viral strains. Additionally, the compound has low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of the compound is its relatively complex synthesis method, which may limit its availability for further study.
Zukünftige Richtungen
There are several potential future directions for research on 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro-. One area of interest is the development of analogs with improved potency and selectivity against specific cancer cell lines. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of novel synthesis methods for the compound may increase its availability for further study.
Synthesemethoden
The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- involves the reaction of 3-ethoxy-6-ethyl-2-amino pyrimidine with 3,5-dimethylbenzyl chloride in the presence of potassium carbonate and acetonitrile. The reaction mixture is heated at reflux for several hours, and the resulting crude product is purified by column chromatography to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been found to possess antiviral activity against influenza virus and herpes simplex virus.
Eigenschaften
CAS-Nummer |
199852-35-2 |
|---|---|
Produktname |
5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- |
Molekularformel |
C19H24N2O2S |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
7-[(3,5-dimethylphenyl)methyl]-3-ethoxy-6-ethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C19H24N2O2S/c1-5-15-16(10-14-8-12(3)7-13(4)9-14)20-19-21(18(15)22)17(11-24-19)23-6-2/h7-9,17H,5-6,10-11H2,1-4H3 |
InChI-Schlüssel |
PFHMOKLEJJDAJB-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2N(C1=O)C(CS2)OCC)CC3=CC(=CC(=C3)C)C |
Kanonische SMILES |
CCC1=C(N=C2N(C1=O)C(CS2)OCC)CC3=CC(=CC(=C3)C)C |
Synonyme |
4-[(3,5-dimethylphenyl)methyl]-9-ethoxy-3-ethyl-7-thia-1,5-diazabicycl o[4.3.0]nona-3,5-dien-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B180485.png)
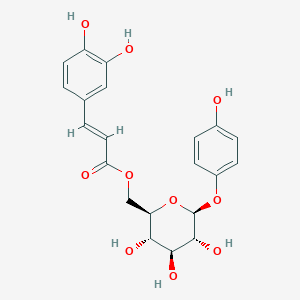
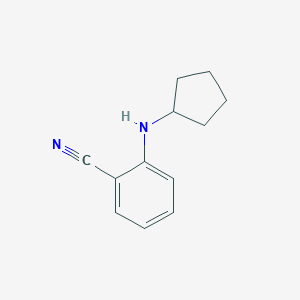

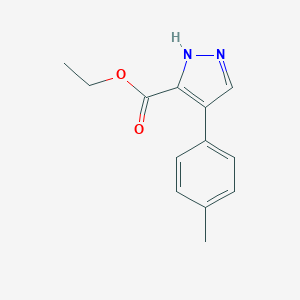
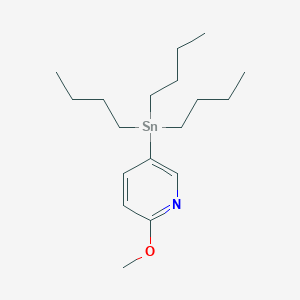
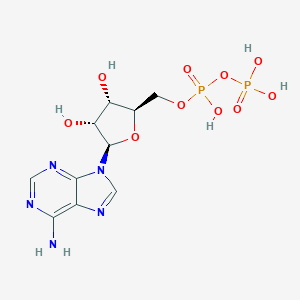
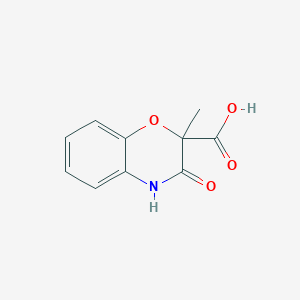
![[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid](/img/structure/B180502.png)


